![molecular formula C14H20O3 B1300929 4-(Hexyloxy)-3-methoxybenzaldehyde CAS No. 61096-84-2](/img/structure/B1300929.png)
4-(Hexyloxy)-3-methoxybenzaldehyde
Overview
Description
4-(Hexyloxy)-3-methoxybenzaldehyde (4HMB) is a naturally occurring aromatic aldehyde found in various plants and fruits, including apples, oranges, and strawberries. It is a member of the class of compounds known as “aromatic aldehydes”, which are characterized by their distinct sweet, fruity odor. 4HMB has been studied extensively in recent years due to its potential use in a variety of applications, including food and beverage flavoring, cosmetics, and pharmaceuticals.
Scientific Research Applications
Synthesis of Optoelectronic Devices
The compound is used in the synthesis of optoelectronic devices. Specifically, it’s used in the creation of N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine, which is of great interest for the synthesis of these devices . This compound was obtained by means of a Buchwald–Hartwig cross-coupling reaction .
Organic Solar Cells (OSCs)
The compound plays a role in the development of organic solar cells (OSCs). The triarylamine donor, which is one of the most investigated in recent years for the synthesis of OSCs, can be replaced with an N,N-diarylthiophen-2-amine to lead to better electron-donating ability, a higher short-circuit current density, and broadening the absorption range .
Organic Light Emitting Diodes (OLEDs)
The compound is also used in the synthesis of organic light emitting diodes (OLEDs). The use of a biphenyl group in triarylamino-containing donors can significantly increase the photovoltaic characteristics of dyes .
Organic Field Effect Transistors (OFETs)
In the field of organic field effect transistors (OFETs), the compound is used as a precursor for the preparation of N,N-bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine .
Thermo Optical Parameters
The compound is used in the identification of thermo optical parameters in 4l-hexyloxy-4-cyanobyphenyl with dispersed ZnO nano particles . The dispersion of ZnO in 6OCB exhibits nematic phase as same as the pure 6OCB with slightly reduced clearing temperature .
Synthesis of Mesomorphic Behavior
The compound is used in the synthesis of 4-[(4-(hexyloxy)phenylimino)methyl]benzoic acid dimer, which was investigated for its mesomorphic behavior .
properties
IUPAC Name |
4-hexoxy-3-methoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-3-4-5-6-9-17-13-8-7-12(11-15)10-14(13)16-2/h7-8,10-11H,3-6,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJXODUYQQLNDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021691 | |
Record name | 4-(Hexyloxy)-m-anisaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hexyloxy)-3-methoxybenzaldehyde | |
CAS RN |
61096-84-2 | |
Record name | 4-(Hexyloxy)-m-anisaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Hexyloxy)-m-anisaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure of 4-(Hexyloxy)-3-methoxybenzaldehyde and how was it characterized?
A1: 4-(Hexyloxy)-3-methoxybenzaldehyde is a synthetic analog of vanillin, a widely used flavoring agent. Its molecular formula is C14H20O3 [, ]. Structurally, it consists of a benzene ring with three substituents:
Q2: What is interesting about the crystal structure of 4-(Hexyloxy)-3-methoxybenzaldehyde?
A2: X-ray crystallography studies revealed that the asymmetric unit of 4-(Hexyloxy)-3-methoxybenzaldehyde contains two independent molecules []. Interestingly, both molecules exhibit a nearly planar conformation, with root-mean-square deviations of 0.023 Å and 0.051 Å for all non-hydrogen atoms in each molecule []. This planar conformation could influence the compound's interactions with other molecules and potentially impact its properties and applications.
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